molecular formula C13H21NO10 B102401 N-acetyl-7-O-acetylneuraminic acid CAS No. 18529-63-0

N-acetyl-7-O-acetylneuraminic acid

Cat. No. B102401
CAS RN: 18529-63-0
M. Wt: 351.31 g/mol
InChI Key: DUOKWMWKFGDUDQ-ZXQYLZRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-7-O-acetylneuraminic acid (Neu5,7Ac2) is a sialic acid derivative that plays an important role in various biological processes. Sialic acids are a family of acidic sugars that are found on the surface of many cells and are involved in cell-cell interactions, immune responses, and other physiological processes. Neu5,7Ac2 is a rare sialic acid that has been the subject of scientific research due to its unique properties and potential applications.

Scientific Research Applications

Biochemical Engineering of Sialic Acid

  • Research has shown the potential of bioengineering bacterial polymer inclusions for synthesizing N-acetylneuraminic acid. This method involves immobilizing enzymes to biopolyester beads in vivo, demonstrating a cost-efficient process for production and isolation (Hooks et al., 2013).
  • Another study highlights the biochemical engineering of the N-acyl side chain of sialic acid and its biological implications, including its role in virus-host cell interactions and cellular receptor functions (Keppler et al., 2001).

Molecular Dynamics and Quantum Mechanical Studies

  • Molecular dynamics simulation and quantum mechanical calculations have been used to study the structure and conformation of α-D-N-acetylneuraminic acid. This research provides insights into its role in molecular recognition processes (Priyadarzini et al., 2012).

properties

CAS RN

18529-63-0

Product Name

N-acetyl-7-O-acetylneuraminic acid

Molecular Formula

C13H21NO10

Molecular Weight

351.31 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1-acetyloxy-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(8(19)4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1

InChI Key

DUOKWMWKFGDUDQ-ZXQYLZRESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)OC(=O)C)(C(=O)O)O)O

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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